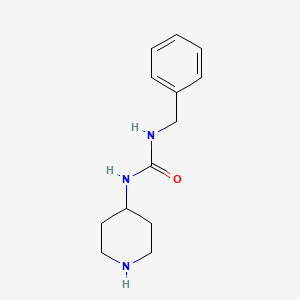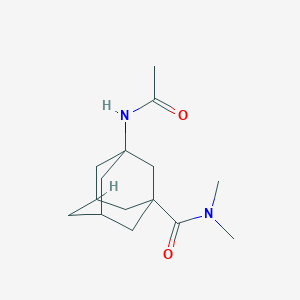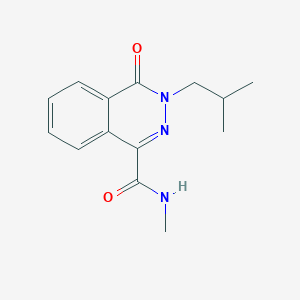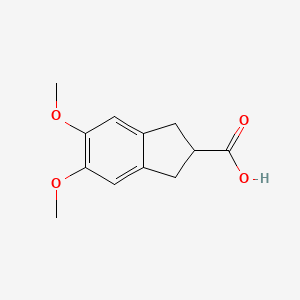![molecular formula C19H22ClN3O B7458358 N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide, commonly known as CTAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have a significant impact on the central nervous system. CTAP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
CTAP acts as an antagonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mu-opioid receptor is involved in the regulation of pain, reward, and addiction. CTAP binds to the mu-opioid receptor and prevents the activation of the receptor by endogenous opioids such as endorphins and enkephalins. CTAP has also been found to bind to the dopamine transporter, which is a membrane protein that is responsible for the reuptake of dopamine from the synaptic cleft. CTAP inhibits the reuptake of dopamine and increases the extracellular concentration of dopamine in the brain, which can have an impact on mood, motivation, and reward.
Biochemical and Physiological Effects:
CTAP has been found to have a significant impact on the central nervous system. CTAP has been shown to reduce the rewarding effects of opioids, such as morphine and heroin, in animal models. CTAP has also been found to reduce the symptoms of depression and anxiety in animal models. CTAP has been shown to increase the extracellular concentration of dopamine in the brain, which can have an impact on mood, motivation, and reward. CTAP has also been found to have an impact on the stress response, with some studies suggesting that CTAP may have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
CTAP has several advantages for lab experiments. CTAP is a synthetic compound that can be easily synthesized in large quantities and purified to obtain a high level of purity. CTAP has been extensively studied in animal models and has been found to have a significant impact on the central nervous system. CTAP has been used in various assays to investigate the underlying mechanisms of addiction, depression, anxiety, and schizophrenia. However, CTAP also has some limitations for lab experiments. CTAP is a synthetic compound that may not accurately reflect the effects of endogenous opioids and dopamine in the brain. CTAP may also have off-target effects that could confound the results of experiments.
未来方向
CTAP has several potential future directions for scientific research. CTAP has been found to have a significant impact on the central nervous system and has potential therapeutic applications in various neurological and psychiatric disorders. Future research could focus on the development of new treatments for addiction, depression, anxiety, and schizophrenia using CTAP as a lead compound. Future research could also investigate the underlying mechanisms of CTAP's effects on the central nervous system, including its interactions with the mu-opioid receptor and dopamine transporter. Additional studies could also investigate the potential off-target effects of CTAP and develop strategies to minimize these effects.
合成方法
CTAP can be synthesized using various methods, including the reaction of 1-(3-chlorophenyl)ethylamine with 4-phenylpiperazine-1-carboxylic acid, followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified using column chromatography to obtain CTAP in its pure form. Another method involves the reaction of 1-(3-chlorophenyl)ethylamine with 4-phenylpiperazine-1-carboxylic acid chloride in the presence of triethylamine, followed by purification using recrystallization.
科学研究应用
CTAP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. CTAP has been found to act as an antagonist at the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. CTAP has also been found to bind to the dopamine transporter, which is involved in the regulation of mood, motivation, and reward. CTAP has been used in various animal models to investigate the underlying mechanisms of these disorders and to develop new treatments.
属性
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15(16-6-5-7-17(20)14-16)21-19(24)23-12-10-22(11-13-23)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZZVOHKXJPZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B7458275.png)


![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)

![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)


![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
